molecular formula C13H12N2O3 B2874043 2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide CAS No. 1207050-45-0

2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide

Cat. No.: B2874043
CAS No.: 1207050-45-0
M. Wt: 244.25
InChI Key: BQDHYIREODUVOW-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a hybrid structure incorporating both 2H-pyran-2-one and pyridine heterocycles, frameworks that are prevalent in medicinal chemistry. The pyran scaffold is a common motif in natural products and bioactive molecules, noted for its diverse pharmacological potential, including serving as a key intermediate for developing agents targeting neurological conditions . Furthermore, the 2-pyridone core, a related structure, is recognized as a versatile pharmacophore with significant biological importance and is widely used as a raw material in drug synthesis . The molecular design of this compound, which links these heterocyclic systems via a carboxamide-ethyl spacer, suggests its potential utility as a building block for constructing more complex molecules or as a candidate for screening against various biological targets. Researchers can employ this compound in hit-to-lead optimization studies, mechanism-of-action investigations, and as a probe for studying protein-ligand interactions. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

6-oxo-N-(2-pyridin-4-ylethyl)pyran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-12-2-1-11(9-18-12)13(17)15-8-5-10-3-6-14-7-4-10/h1-4,6-7,9H,5,8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDHYIREODUVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC=C1C(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide typically involves multistep reactions. One common method includes the reaction of pyridine derivatives with appropriate carboxylic acid derivatives under controlled conditions. For instance, the reaction might involve the use of oxalyl chloride and trimethylamine in dichloromethane at low temperatures to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Compound A : 2-(1-Benzyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-4-yl)acetamide (4a)
  • Structure : Replaces the pyran-2-one with a pyrrole-acetamide scaffold.
  • Key Differences : The absence of a lactone ring reduces metabolic stability compared to the target compound. The benzyl and phenyl groups enhance lipophilicity but may hinder solubility.
Compound B : (R)-2-oxo-N-(1-(pyridin-4-yl)ethyl)indoline-5-carboxamide (3d)
  • Structure : Substitutes pyran-2-one with an indoline ring and modifies the ethyl linker to a chiral center.
  • The chiral ethyl group may influence binding kinetics.
  • Activity : Demonstrated potent inhibition of G protein-coupled receptor kinase 5 (GRK5) with IC₅₀ values <100 nM, attributed to covalent binding via the indoline moiety .
Compound C : (R,Z)-3-((4-amino-3,5-dimethyl-1H-pyrrol-2-yl)methylene)-2-oxo-N-(1-(pyridin-4-yl)ethyl)indoline-5-carboxamide (8d)
  • Structure : Adds a pyrrole-methylene group to the indoline scaffold.
  • Key Differences : The extended conjugation system increases molecular weight (MW = 432.5 g/mol) and may enhance π-π stacking interactions.
  • Synthesis : Requires Zn/AcOH reduction, contrasting with the target compound’s simpler carboxamide coupling .

Pharmacological and Physicochemical Properties

Property Target Compound Compound B (3d) Compound C (8d)
Molecular Weight ~275.3 g/mol 297.3 g/mol 432.5 g/mol
Core Structure Pyran-2-one Indoline Indoline-pyrrole hybrid
Key Functional Groups Pyridin-4-yl ethyl, lactone Chiral ethyl, indoline Methylene-pyrrole, indoline
Reported Activity Understudied (hypothetical kinase inhibition) GRK5 inhibition (IC₅₀ <100 nM) Not fully characterized
Synthetic Complexity Moderate High (chiral synthesis) Very high (multi-step coupling)
Key Observations :
  • The pyran-2-one core in the target compound offers metabolic advantages over indoline-based analogs but may lack the covalent binding mechanism seen in Compound B .
  • Compound C’s pyrrole extension increases synthetic complexity without clear efficacy benefits, highlighting the target compound’s balance of simplicity and functionality .

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